Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S.Na/c1-16-10-4-2-3-8(5-10)12-13-9(7-17-12)6-11(14)15;/h2-5,7H,6H2,1H3,(H,14,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDJMFONJPJRKJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10NNaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate typically involves the reaction of 3-methoxyphenylacetic acid with thioamide derivatives under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
Scientific Research Applications
Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate has diverse applications across multiple scientific disciplines:
Chemistry
- Building Block for Synthesis : Used as a precursor for synthesizing more complex thiazole derivatives.
- Reagent in Organic Reactions : Functions as a reagent in various organic synthesis pathways.
Biology
- Antimicrobial Activity : Exhibits inhibitory effects against a range of bacteria and fungi. Studies show significant growth reduction at concentrations above 50 µM.
- Anticancer Properties : Demonstrates potential in inducing apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). Mechanistically, it activates caspases and modulates Bcl-2 family proteins.
Medicine
- Therapeutic Potential : Investigated for its role in treating infectious diseases and cancer. Ongoing research aims to elucidate its mechanisms and efficacy in clinical settings.
Industry
- Material Development : Employed in creating new materials such as polymers and dyes. Its unique properties allow for innovative applications in material science.
Case Studies
-
Antimicrobial Studies :
- Research on the compound's efficacy against E. coli and Staphylococcus aureus revealed significant growth inhibition at concentrations above 50 µM, suggesting its potential as an antimicrobial agent.
-
Anticancer Activity :
- In vitro studies indicated that this compound effectively induced apoptosis in human lung (A549) and breast cancer (MCF-7) cell lines. Flow cytometry analysis demonstrated an increase in sub-G1 phase cells, indicative of apoptosis through caspase activation.
-
Anti-inflammatory Effects :
- A study investigating cytokine production in macrophages showed that treatment with this compound significantly reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The methoxyphenyl group can enhance its binding affinity to specific targets, increasing its potency .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate belongs to a broader class of thiazole-based carboxylates with diverse pharmacological and chemical applications.
Table 1: Structural and Physicochemical Comparison of Thiazole-Based Sodium Acetates
Key Observations:
Substituent Effects on Solubility and Reactivity: The 3-methoxyphenyl group in the target compound contributes to moderate lipophilicity while retaining water solubility due to the sodium carboxylate . Halogenated derivatives (e.g., dichloro in ) are more reactive in nucleophilic substitution reactions, useful for further functionalization.
Biological Relevance: Thiazole-acetate derivatives are frequently explored as intermediates in synthesizing bioactive molecules. For example, ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate (C₁₃H₁₃NO₂S, molecular weight: 247.31 g/mol) serves as a precursor to antifungal agents . Quinazolinone-thiazole hybrids (e.g., compounds in ) demonstrate glucokinase activation, suggesting that sodium carboxylate analogs like the target compound could be optimized for similar therapeutic roles.
Synthetic Flexibility :
- Ethyl ester precursors (e.g., ethyl 2-(2-bromo-1,3-thiazol-4-yl)acetate, CAS: 56355-79-4) enable diverse functionalization via Suzuki coupling or nucleophilic displacement, highlighting the adaptability of this scaffold .
Biological Activity
Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate is a thiazole derivative known for its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. This compound features a methoxyphenyl group linked to a thiazole ring, which contributes to its unique pharmacological profile.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H10NNaO3S
- CAS Number : 1011426-50-8
The compound's structure can be summarized as follows:
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections. The mechanism of action is believed to involve the inhibition of enzymes critical for microbial growth.
Anticancer Activity
The compound has attracted attention for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : this compound has been reported to cause cell cycle arrest at the G1 phase in MCF-7 breast cancer cells while decreasing the population in the G2/M phase .
- VEGFR Inhibition : It exhibits inhibitory activity against vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis. The IC50 against VEGFR was found to be 0.093 µM, indicating potent antiangiogenic properties .
Structure-Activity Relationship (SAR)
The biological activity of thiazole compounds often correlates with their structural modifications. For instance:
| Compound | Activity | IC50 (µM) |
|---|---|---|
| This compound | Anticancer (MCF-7) | 5.73 |
| Compound 4 (related thiazole) | Anticancer (MCF-7) | 12.15 |
| Compound ATCAA-1 | Anticancer (Leukemia) | 0.124 |
These results highlight the importance of substituents on the thiazole ring and adjacent phenyl groups in enhancing biological activity .
The mechanism by which this compound exerts its effects involves multiple pathways:
- Enzyme Inhibition : The thiazole ring interacts with enzymes critical to microbial metabolism and cancer cell proliferation.
- Apoptosis Induction : The compound activates caspases involved in the apoptotic pathway, leading to programmed cell death in cancer cells.
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, a key process in cell division .
Case Studies and Research Findings
Numerous studies have explored the efficacy of this compound and related compounds:
- Anticancer Studies : In vitro studies have demonstrated that compounds similar to this compound exhibit IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 and HT-29 .
- Antimicrobial Efficacy : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi, supporting its potential use as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate, and how is purity ensured?
- Methodology : The compound is typically synthesized via a multi-step reaction starting with benzothioamide derivatives and ethyl 4-bromo-3-oxobutanoate under reflux in ethanol. Purification involves ether extraction, anhydrous sodium sulfate drying, and crystallization. Purity is validated using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Q. Which analytical techniques are critical for confirming the molecular structure of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton and carbon environments, while mass spectrometry (MS) determines molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., thiazole ring vibrations at ~650 cm⁻¹). X-ray crystallography using SHELX programs resolves 3D atomic arrangements .
Q. What preliminary biological activities have been reported for this compound?
- Methodology : Initial bioactivity screens include antimicrobial assays (e.g., MIC against E. coli and S. aureus) and cytotoxicity tests (MTT assay on cancer cell lines). Studies suggest moderate antifungal activity and selective cytotoxicity, likely due to thiazole-mediated enzyme inhibition .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and predict bioactivity?
- Methodology : Density Functional Theory (DFT) calculates reaction energetics to identify optimal conditions (e.g., solvent polarity, temperature). Molecular docking (AutoDock Vina) predicts binding affinities to targets like tyrosine kinases or bacterial enzymes, guiding structural modifications for enhanced activity .
Q. What strategies resolve contradictions in spectral data or bioactivity results across studies?
- Methodology : Discrepancies in NMR or bioassay data may arise from solvate formation or stereochemical variations. Solutions include:
- Repeating synthesis under inert atmospheres to avoid oxidation.
- Using 2D-NMR (COSY, HSQC) to resolve overlapping signals.
- Comparative assays with reference standards (e.g., PubChem CID 23696697) .
Q. What are the mechanistic insights into its anticancer activity, and how can selectivity be improved?
- Methodology : Mechanistic studies involve:
- Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage).
- siRNA knockdown of suspected targets (e.g., PI3K/Akt pathway proteins).
- Structure-activity relationship (SAR) analysis by modifying the 3-methoxyphenyl group or acetate moiety to enhance tumor specificity .
Q. How can reaction yields be improved without compromising scalability?
- Methodology :
- Catalysis : Palladium-catalyzed coupling for regioselective thiazole formation.
- Solvent Optimization : Switch from ethanol to DMF for higher solubility of intermediates.
- Flow Chemistry : Continuous flow reactors reduce side-product formation (e.g., dimerization) .
Q. What are the challenges in characterizing its metabolic stability, and how are they addressed?
- Methodology :
- In vitro assays : Liver microsome incubations with LC-MS/MS to identify metabolites.
- Isotope labeling : ¹⁴C-labeled acetate tracks degradation pathways.
- Stability studies : pH-dependent hydrolysis profiles in simulated gastric fluid .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
